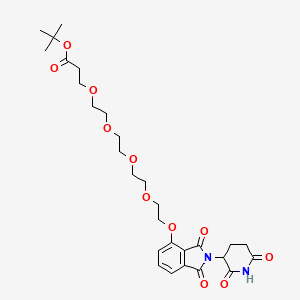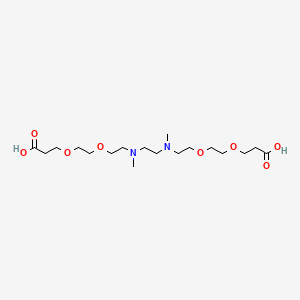
t-Butoxycarbonyl-PEG4-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butoxycarbonyl-PEG4-NHS ester is a compound widely used in biochemical research and pharmaceutical applications. It is a polyethylene glycol (PEG)-based linker that contains a t-butyl ester group and an N-hydroxysuccinimide (NHS) ester moiety. The compound is known for its ability to increase the aqueous solubility of the resulting conjugates and is commonly used in the synthesis of various bioconjugates and drug delivery systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycarbonyl-PEG4-NHS ester typically involves the reaction of polyethylene glycol (PEG) with t-butoxycarbonyl chloride and N-hydroxysuccinimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general steps are as follows:
Activation of PEG: PEG is first activated by reacting with t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of NHS Ester: The activated PEG is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality .
化学反应分析
Types of Reactions
t-Butoxycarbonyl-PEG4-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts specifically and efficiently with primary and secondary amines to form stable amide bonds. This reaction is typically carried out under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines, secondary amines, triethylamine, dicyclohexylcarbodiimide.
Conditions: Neutral to slightly basic pH, anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from the reaction of this compound with amines are PEGylated amides. These products are often used in the development of drug delivery systems and bioconjugates .
科学研究应用
t-Butoxycarbonyl-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various bioconjugates and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems, including PEGylated drugs that have improved pharmacokinetics and reduced immunogenicity.
Industry: Applied in the production of diagnostic reagents and therapeutic agents .
作用机制
The mechanism of action of t-Butoxycarbonyl-PEG4-NHS ester involves the formation of covalent bonds with primary and secondary amines. The NHS ester moiety reacts with the amine groups to form stable amide bonds, while the t-butyl ester group can be deprotected under acidic conditions to form a free acid, allowing further conjugation reactions. The PEG spacer increases the aqueous solubility of the resulting conjugates, enhancing their bioavailability and stability .
相似化合物的比较
t-Butoxycarbonyl-PEG4-NHS ester can be compared with other PEG-based NHS esters, such as:
t-Butoxycarbonyl-PEG2-NHS ester: Similar in structure but with a shorter PEG spacer, leading to different solubility and reactivity properties.
Methoxy-PEG-NHS ester: Contains a methoxy group instead of a t-butyl ester, resulting in different deprotection and conjugation characteristics.
This compound is unique due to its balance of solubility, reactivity, and stability, making it a versatile tool in various research and industrial applications .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO10/c1-20(2,3)30-18(24)6-8-26-10-12-28-14-15-29-13-11-27-9-7-19(25)31-21-16(22)4-5-17(21)23/h4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNINGPFVBXEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














